molecular formula C16H20ClNO B2457455 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone CAS No. 376374-16-2

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone

Cat. No.: B2457455
CAS No.: 376374-16-2
M. Wt: 277.79
InChI Key: DEKDKTUQBQBEGH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone: is an organic compound characterized by its unique structure, which includes a quinoline ring substituted with multiple methyl groups and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone typically involves the reaction of 2,2,4,6,7-pentamethylquinoline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
  • (2R)-2-Chloro-1-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)-2-phenylethanone

Comparison: Compared to these similar compounds, 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKDKTUQBQBEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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